
2-Benzyloxy-6-bromobenzonitrile
Übersicht
Beschreibung
2-Benzyloxy-6-bromobenzonitrile is an organic compound that belongs to the class of benzonitriles. It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzene ring, along with a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-6-bromobenzonitrile typically involves the bromination of 2-benzyloxybenzonitrile. One common method is the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyloxy-6-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Intermediate in Chemical Reactions
2-Benzyloxy-6-bromobenzonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. It participates in several types of chemical reactions:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the formation of new compounds.
- Oxidation and Reduction Reactions : The benzyloxy group can be oxidized to yield benzaldehyde or reduced to produce benzyl alcohol.
- Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Materials Science
Synthesis of Specialty Chemicals
The compound is also employed in the production of specialty chemicals and materials. Its reactivity allows it to be used as a building block for synthesizing novel materials with specific properties.
Comparison with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Benzyloxy-3-bromobenzonitrile | Benzyloxy and bromine at different positions | Different functional group positioning |
4-Bromobenzonitrile | Bromine and cyano group | Lacks benzyloxy functionality |
2-Hydroxy-6-bromobenzonitrile | Hydroxyl instead of benzyloxy | More polar due to hydroxyl group |
3-Bromo-4-methylbenzonitrile | Methyl substitution | Alters electronic properties |
The presence of both the benzyloxy group and the cyano group distinguishes this compound from other similar compounds, enhancing its reactivity and utility in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Benzyloxy-6-bromobenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In oxidation and reduction reactions, the benzyloxy group undergoes changes in its oxidation state, leading to the formation of different functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyloxybenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromobenzonitrile: Lacks the benzyloxy group, limiting its versatility in synthetic applications.
2-Benzyloxy-3-bromobenzonitrile: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
Uniqueness
2-Benzyloxy-6-bromobenzonitrile is unique due to the presence of both a benzyloxy group and a bromine atom on the benzene ring, providing a combination of reactivity and versatility that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biologische Aktivität
2-Benzyloxy-6-bromobenzonitrile is an organic compound characterized by its unique structure that includes a benzyloxy group and a cyano group attached to a brominated benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific data on its biological effects remain limited. The following sections provide a detailed overview of its biological activity, synthesis methods, and related research findings.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Key Features:
- Benzyloxy Group: Enhances solubility and reactivity.
- Cyano Group (-C≡N): Often increases lipophilicity, potentially improving interaction with biological targets.
- Bromine Substituent: May influence the compound's electrophilic properties.
Biological Activity Overview
While specific studies on this compound are scarce, compounds with similar structures have demonstrated various pharmacological effects. The following summarizes potential biological activities based on structural analogs:
- Anticancer Activity: Compounds with cyano and halogen substituents often show promise as anticancer agents due to their ability to interact with cellular pathways involved in tumor growth.
- Antimicrobial Properties: Similar aromatic compounds have exhibited antimicrobial activity, suggesting potential for this compound in treating infections.
- Enzyme Inhibition: The presence of functional groups like cyano can enhance binding affinity to enzymes, making such compounds candidates for enzyme inhibitors.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials: 4-Bromobenzonitrile and benzyl alcohol are common precursors.
- Reagents: Common reagents include bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution reactions.
- Reaction Conditions: Reactions are often conducted under reflux conditions in organic solvents such as DMF or DMSO.
Example Synthesis Reaction
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Benzyloxy-3-bromobenzonitrile | Benzyloxy and bromine at different positions | Different positioning of functional groups |
4-Bromobenzonitrile | Bromine and cyano group | Lacks benzyloxy functionality |
2-Hydroxy-6-bromobenzonitrile | Hydroxyl instead of benzyloxy | More polar due to hydroxyl group |
3-Bromo-4-methylbenzonitrile | Methyl substitution | Alters electronic properties |
Eigenschaften
IUPAC Name |
2-bromo-6-phenylmethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZNMDIDJAEKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.